Labetalol Impurity B HCl (Mixture of Diastereomers)

Descripción

BenchChem offers high-quality Labetalol Impurity B HCl (Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Labetalol Impurity B HCl (Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

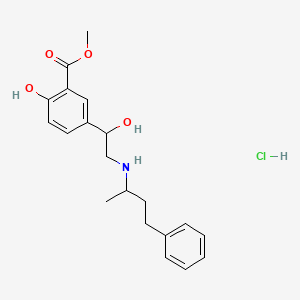

methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4.ClH/c1-14(8-9-15-6-4-3-5-7-15)21-13-19(23)16-10-11-18(22)17(12-16)20(24)25-2;/h3-7,10-12,14,19,21-23H,8-9,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWTVSJZJXZZIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Chemical Structure and Analysis of Labetalol Impurity B HCl, a Mixture of Diastereomers

Introduction: The Critical Role of Impurity Profiling in Labetalol Drug Development

Labetalol, a member of the beta-blocker class of medications, is a crucial therapeutic agent for managing hypertension.[1][2] Its mechanism of action involves a dual blockade of both alpha- and beta-adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure.[3] Labetalol possesses two chiral centers, resulting in the existence of four stereoisomers.[4][5][6] The commercially available drug is a racemic mixture of these stereoisomers.[4][7] As with any pharmaceutical agent, the purity of the active pharmaceutical ingredient (API) is of paramount importance to ensure its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products.[8] This guide provides an in-depth technical exploration of Labetalol Impurity B, a known related substance, focusing on its chemical structure as a diastereomeric mixture and the analytical methodologies required for its separation and characterization.

Deconstructing Labetalol Impurity B: Structure, Stereochemistry, and Formation

Chemical Structure: A Tale of Two Molecules

Labetalol Impurity B is chemically identified as methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate.[3][9][10] A direct comparison with the parent molecule, Labetalol (2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzamide), reveals a key structural modification: the primary amide functional group in Labetalol is replaced by a methyl ester in Impurity B.[6][9] This seemingly minor change can significantly impact the molecule's physicochemical properties and potentially its toxicological profile.

The hydrochloride salt form of Labetalol Impurity B is the commonly available reference standard for analytical testing.[10]

Diagram 1: Comparative Structures of Labetalol and Labetalol Impurity B

Caption: Structural comparison of Labetalol and Impurity B.

The Diastereomeric Nature of Labetalol Impurity B

Similar to its parent compound, Labetalol Impurity B possesses two chiral centers. This stereochemical complexity gives rise to four possible stereoisomers, which exist as two pairs of diastereomers. The presence of these multiple stereoisomers necessitates the use of analytical techniques capable of resolving them, as different stereoisomers can exhibit distinct pharmacological and toxicological properties.

Genesis of an Impurity: Postulated Formation Pathway

Labetalol Impurity B is likely a process-related impurity, originating from the synthesis of Labetalol. One plausible route for its formation involves the presence of methanol as a solvent or reagent during the synthesis, leading to the esterification of a carboxylic acid precursor or a related intermediate instead of amidation. Understanding the synthetic pathway is crucial for implementing appropriate controls during manufacturing to minimize the formation of this impurity.

Diagram 2: Postulated Formation of Labetalol Impurity B

Sources

- 1. Labetalol EP impurity D synthesis - chemicalbook [chemicalbook.com]

- 2. Optimized separation of β-blockers with multiple chiral centers using capillary electrochromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. ajpsonline.com [ajpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Sensitive high-performance liquid chromatographic method for direct separation of labetalol stereoisomers in biological fluids using an alpha 1-acid glycoprotein stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN111362823A - Production method of labetalol hydrochloride - Google Patents [patents.google.com]

- 10. CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Degradation Pathway of Labetalol to Impurity B Hydrochloride

This guide provides a detailed exploration of the chemical degradation pathway leading from the active pharmaceutical ingredient (API), labetalol hydrochloride, to its specified impurity, Labetalol Impurity B. As professionals in drug development and manufacturing, understanding and controlling impurity formation is paramount to ensuring drug safety, efficacy, and stability. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and provide robust, field-proven methodologies for studying this specific transformation. We will delve into the causality behind the degradation, the experimental design required to investigate it, and the analytical techniques for its quantification, thereby creating a self-validating system of inquiry.

Labetalol and the Imperative of Impurity Control

Labetalol is a widely used adrenergic antagonist for treating hypertension, acting on both alpha- and beta-receptors.[1] Its chemical structure, 2-hydroxy-5-[1-hydroxy-2-(1-methyl-3-phenylpropylamino)ethyl]benzamide hydrochloride, contains several functional groups susceptible to chemical degradation, including a secondary alcohol, a secondary amine, a phenolic hydroxyl group, and a primary benzamide.[1]

The stability of a drug substance is a critical quality attribute. Degradation products, or impurities, can arise during synthesis, storage, or upon administration. Even at trace levels, these impurities can potentially alter the drug's therapeutic efficacy or present a toxicological risk. Regulatory bodies worldwide, guided by standards such as the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities. This guide focuses on a key degradation product: Labetalol Impurity B.

Characterization of Labetalol and Impurity B

A foundational understanding begins with the structures of the parent molecule and the impurity .

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Labetalol Hydrochloride | 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzamide hydrochloride | 32780-64-6 | C₁₉H₂₅ClN₂O₃ | 364.87 |

| Labetalol Impurity B | Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate | 802620-01-5 | C₂₀H₂₅NO₄ | 343.42 |

Data sourced from Pharmaffiliates, Guidechem, and SynThink.[2][3][4]

The structural difference is stark: the primary amide group (-CONH₂) on the benzamide moiety of labetalol is replaced by a methyl ester group (-COOCH₃) in Impurity B.[2][4] This transformation is the core of our investigation.

Proposed Degradation Pathway: From Amide to Ester

While the literature extensively covers general forced degradation of labetalol[5][6], a specific, detailed mechanism for the formation of Impurity B is less commonly documented. Based on fundamental organic chemistry principles and the structures involved, a two-step pathway is the most chemically plausible route.

Step 1: Hydrolysis of the Amide to a Carboxylic Acid (Formation of Labetalol Impurity A)

The initial degradation step is the hydrolysis of the primary amide of labetalol. This reaction can be catalyzed by either acid or base. Given that the drug substance is labetalol hydrochloride, the acidic environment provided by the salt itself in the presence of moisture can facilitate this process. This hydrolysis yields Labetalol Impurity A (2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoic acid).

Step 2: Esterification of the Carboxylic Acid (Formation of Labetalol Impurity B)

The carboxylic acid intermediate (Impurity A) can then undergo esterification to form Impurity B. This reaction requires an alcohol (in this case, methanol) and an acid catalyst. The methanol can be introduced as a residual solvent from the manufacturing process or, more commonly, as a component of the analytical mobile phase or sample diluent during testing.

The diagram below illustrates this proposed sequential degradation pathway.

Caption: Proposed degradation of Labetalol to Impurity B via hydrolysis and esterification.

Experimental Investigation: A Self-Validating Protocol

To validate the proposed pathway and understand the conditions favoring the formation of Impurity B, a comprehensive forced degradation study is essential. This workflow is designed to be a self-validating system, where the results from each stress condition inform the overall understanding of the degradation mechanism.

Objective

To intentionally degrade labetalol hydrochloride under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to identify and quantify the formation of degradation products, with a specific focus on elucidating the pathway to Impurity B.

Materials and Equipment

-

Labetalol Hydrochloride API

-

Labetalol Impurity B Reference Standard[7]

-

Reagents: Hydrochloric acid (1N), Sodium hydroxide (0.1N), Hydrogen peroxide (3%), Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA)[5][8]

-

Equipment: HPLC system with UV/DAD detector, analytical balance, pH meter, volumetric flasks, pipettes, oven, humidity chamber, photostability chamber.

Step-by-Step Experimental Protocol: Forced Degradation

-

Stock Solution Preparation: Accurately weigh and dissolve labetalol HCl in the mobile phase to prepare a stock solution of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 5 mL of the stock solution with 5 mL of 1N HCl.

-

Heat the solution at 80°C for 2 hours.[5]

-

Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

Mix 5 mL of the stock solution with 5 mL of 0.1N NaOH.

-

Keep at room temperature for 1 hour.[5]

-

Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL.

-

-

Oxidative Degradation:

-

Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.

-

Keep at room temperature for 1 hour.[5]

-

Dilute to a final concentration of 0.1 mg/mL.

-

-

Thermal Degradation:

-

Expose solid labetalol HCl powder to 80°C in an oven for 48 hours.[5]

-

Dissolve the stressed powder to prepare a 0.1 mg/mL solution.

-

-

Photolytic Degradation:

-

Expose a 0.1 mg/mL solution of labetalol HCl to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analyze the solution directly.

-

-

Pathway-Specific Stress (Hypothesis Testing):

-

Dissolve labetalol HCl in pure methanol containing 0.1% HCl.

-

Reflux the solution at 60°C for 4 hours.

-

Cool and dilute to a final concentration of 0.1 mg/mL with the mobile phase. This condition is specifically designed to promote the formation of Impurity B by providing the necessary reagents (acid and methanol).

-

Analytical Methodology: Stability-Indicating RP-HPLC

A robust, stability-indicating HPLC method is crucial to separate the parent drug from all potential degradation products.[6]

| Parameter | Condition | Rationale |

| Column | Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | C18 provides excellent hydrophobic retention for separating labetalol and its related substances.[8] |

| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for the amine-containing analytes.[8] |

| Mobile Phase B | 0.1% TFA in Acetonitrile:Methanol (1:1) | A strong organic mobile phase for efficient elution.[8] |

| Gradient Program | Linear gradient from 17% to 80% B over 10 min | A gradient is necessary to resolve early-eluting polar impurities from the main peak and late-eluting non-polar degradants.[8] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency.[8] |

| Column Temperature | 35°C | Elevated temperature improves peak symmetry and reduces viscosity.[8] |

| Detection Wavelength | 230 nm | A suitable wavelength for detecting labetalol and its aromatic impurities.[8] |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

The workflow for this analysis is depicted below.

Caption: Workflow for the analysis and interpretation of forced degradation samples.

Expected Results and Interpretation

By analyzing the samples from each stress condition, a comprehensive degradation profile can be constructed.

-

Acid Hydrolysis: Significant degradation of labetalol is expected. A peak corresponding to Labetalol Impurity A should be observed, and potentially a smaller peak for Impurity B if methanol is present in the diluent.

-

Base Hydrolysis: Labetalol is also susceptible to base-catalyzed hydrolysis, leading to the formation of Impurity A.[5]

-

Pathway-Specific Stress: The sample refluxed in acidic methanol is predicted to show the most significant and cleanest conversion to Labetalol Impurity B. This result would provide strong evidence for the proposed two-step pathway.

-

Other Conditions: Thermal and oxidative stress may produce a different profile of degradants, highlighting the specificity of the pathway to Impurity B.[6]

The identity of the peak for Impurity B is confirmed by matching its retention time and UV spectrum (from the DAD detector) with that of a certified Labetalol Impurity B reference standard. Quantification is typically performed using area normalization, assuming a similar response factor, or by using the reference standard to create a calibration curve for more accurate results.

Conclusion

The degradation of labetalol hydrochloride to Impurity B is a chemically logical process driven by hydrolysis of the primary amide followed by esterification. This guide provides the theoretical framework and a practical, robust experimental protocol to study and validate this pathway. By employing systematic forced degradation studies and a specific, stability-indicating HPLC method, drug development professionals can effectively identify the conditions leading to the formation of Impurity B, enabling the development of control strategies for the formulation and storage of labetalol to ensure product quality and patient safety.

References

-

Vaishali, K. et al. (2015). STABILITY INDICATING RP–HPLC METHOD FOR DETERMINATION OF LABETALOL HCL IN PHARMACEUTICAL FORMULATION. World Journal of Pharmaceutical Research, 4(4), 1149-1161. Link

-

Ashok Chakravarthy, V. et al. (2016). Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms. Asian Journal of Pharmaceutical and Clinical Research, 9(Suppl. 2), 242-249. Link

-

ResearchGate. (n.d.). Structures of labetalol hydrochloride and its related impurity 2-hydroxy impurity. Retrieved from ResearchGate. Link

-

Phenomenex. (n.d.). Separation of Labetalol Hydrochloride and its Organic Impurities per USP Monograph. Link

-

Guidechem. (n.d.). Labetalol IMpurity B 802620-01-5 wiki. Link

-

Veeprho. (n.d.). Labetalol Impurities and Related Compound. Link

-

ResearchGate. (2026, March 19). Determination of potential genotoxic impurities in labetalol hydrochloride by HPLC-MS/MS method. Link

-

Sudha, T. et al. (2024). A review of analytical method development and validation of labetalol hydrochloride. International Journal of Advanced Research in Science, Communication and Technology. Link

-

SynThink. (n.d.). Labetalol EP Impurity B | 802620-01-5. Link

-

ResearchGate. (2017, February 24). Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms. Link

-

molsyns.com. (n.d.). Labetalol EP Impurity B. Link

-

ChemicalBook. (2025, July 4). Labetalol IMpurity B | 802620-01-5. Link

-

World Journal of Pharmaceutical Research. (n.d.). STABILITY INDICATING RP – HPLC METHOD FOR DETERMINATION OF LABETALOL HCL IN PHARMACEUTICAL FORMULATION. Link

-

Daniele, F. et al. (2001). Studies on the photostability and in vitro phototoxicity of Labetalol. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 983-991. Link

-

Pharmaffiliates. (n.d.). labetalol hydrochloride and its Impurities. Link

-

Clearsynth. (n.d.). Labetalol EP Impurity B | CAS No. 802620-01-5. Link

-

SRIRAMCHEM. (n.d.). Labetalol EP Impurity B. Link

Sources

- 1. ukaazpublications.com [ukaazpublications.com]

- 2. guidechem.com [guidechem.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 6. wjpr.net [wjpr.net]

- 7. Labetalol EP Impurity B - SRIRAMCHEM [sriramchem.com]

- 8. scispace.com [scispace.com]

Comprehensive Characterization and Analytical Profiling of Labetalol Impurity B Hydrochloride

Abstract Labetalol is a potent dual α

- and β -adrenergic receptor antagonist widely utilized in the management of hypertension. During its synthesis, formulation, and storage, several degradation products and process-related impurities can emerge. Among these, Labetalol Impurity B (and its hydrochloride salt) represents a critical quality attribute that must be monitored. This technical guide provides an in-depth analysis of the physical, chemical, and analytical properties of Labetalol Impurity B HCl, offering actionable methodologies for researchers and drug development professionals.

Structural Identity and Chemical Properties

Labetalol Impurity B is formally recognized in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) related standards. Chemically, it is the methyl ester derivative of labetalol[1]. The hydrochloride salt form is designated as Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate hydrochloride[2].

Unlike the parent labetalol molecule, which features a benzamide moiety, Impurity B possesses a methyl ester group[3]. Because the molecule contains two chiral centers—one at the hydroxyl-bearing carbon and another at the methyl-bearing carbon of the alkylamine chain—Impurity B exists as a mixture of diastereomers[].

Table 1: Physical and Chemical Properties of Labetalol Impurity B

| Property | Labetalol Impurity B (Free Base) | Labetalol Impurity B HCl |

| CAS Registry Number | 802620-01-5[3] | 33778-93-7[2] |

| Molecular Formula | C20H25NO4[3] | C20H26ClNO4[2] |

| Molecular Weight | 343.42 g/mol [3] | 379.9 g/mol [2] |

| IUPAC Name | methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate[3] | methyl 2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoate;hydrochloride[2] |

| Solubility | Slightly soluble in Methanol and DMSO[1] | Soluble in aqueous acidic media and Methanol |

| Predicted Boiling Point | ~526.6 °C[5] | N/A (Decomposes before boiling) |

Mechanistic Origin and Degradation Pathway

Understanding the causality behind the formation of Impurity B is essential for developing robust formulation strategies. Impurity B is not typically a direct oxidative degradation product; rather, it is a solvolysis byproduct[1].

When labetalol API is exposed to acidic or basic conditions in the presence of moisture, the primary benzamide group undergoes hydrolysis to yield Labetalol Impurity A (Labetalol-1-carboxylic acid, CAS 1391051-99-2)[]. If this degradation occurs in the presence of methanol—often used as a solvent during crystallization or analytical sample preparation—a Fischer esterification reaction ensues, converting the carboxylic acid into the methyl ester (Impurity B)[5]. Alternatively, direct transamidation (alcoholysis) of labetalol in methanolic acid can yield Impurity B directly.

Mechanistic pathway of Labetalol Impurity B formation via intermediate Impurity A.

Analytical Methodologies: HPLC Protocol

To accurately quantify Labetalol Impurity B in API batches, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

Causality in Experimental Design: Both labetalol and Impurity B contain a secondary aliphatic amine. At a neutral pH, this amine is partially ionized and highly prone to secondary interactions with residual silanol groups on the silica-based C18 stationary phase. This interaction causes severe peak tailing and poor resolution. To counteract this, the protocol utilizes an acidic mobile phase (pH 3.0). The low pH fully protonates the secondary amine (pKa ~9.8)[5] and suppresses the ionization of the surface silanols, creating a self-validating system where peak symmetry is inherently maintained.

Step-by-Step HPLC Protocol:

-

Mobile Phase Preparation:

-

Buffer (Mobile Phase A): Dissolve 6.8 g of Potassium dihydrogen phosphate ( KH2PO4 ) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.

-

Organic Modifier (Mobile Phase B): 100% Acetonitrile (HPLC grade).

-

-

Standard Solution Preparation:

-

Weigh accurately 10 mg of Labetalol Impurity B HCl reference standard[].

-

Dissolve in 100 mL of Diluent (Water:Methanol, 50:50 v/v) to achieve a stock concentration of 100 µg/mL. Sonicate to ensure complete dissolution.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 230 nm.

-

Injection Volume: 20 µL.

-

Gradient Program: Time 0 min (80% A / 20% B) to Time 20 min (40% A / 60% B).

-

-

System Suitability Testing (SST):

-

Inject a resolution mixture containing Labetalol API and Impurity B.

-

Acceptance Criteria: The resolution ( Rs ) between Labetalol and Impurity B must be ≥2.0 . The tailing factor for the Impurity B peak must be ≤1.5 .

-

Step-by-step RP-HPLC workflow for the quantification of Labetalol Impurity B.

Pharmacological Implications

Labetalol exerts its therapeutic effect by competitively binding to both α1

- and β -adrenergic receptors. The benzamide group in the parent structure is a critical pharmacophore for hydrogen bonding within the receptor's binding pocket.

When the benzamide is replaced by a methyl ester in Impurity B, the hydrogen bond donating capacity of the primary amide nitrogen is lost. Furthermore, the bulky methyl ester introduces steric hindrance. Consequently, Impurity B exhibits a significantly reduced binding affinity for adrenergic receptors, rendering it pharmacologically inactive but structurally significant as a marker of API degradation.

Impact of esterification on beta-adrenergic receptor binding affinity.

References

-

Title: 5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylic acid methyl ester hydrochloride Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Labetalol-1-carboxylic Acid Methyl Ester Source: PubChem, National Institutes of Health URL: [Link]

-

Title: CAS 802620-01-5 | Labetalol 1-carboxylic Acid Methyl Ester Supplier Source: Clinivex URL: [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. 5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylic acid methyl ester hydrochloride | C20H26ClNO4 | CID 129318560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Labetalol-1-carboxylic Acid Methyl Ester | C20H25NO4 | CID 71749710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

Stereochemical Profiling of Labetalol Impurity B: A Technical Guide to Diastereomeric Resolution

Structural Elucidation and Stereochemical Complexity

Labetalol Impurity B, chemically designated as Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate, is a critical pharmacopoeial degradation product and synthetic byproduct of the antihypertensive agent labetalol[1][2]. While labetalol features a benzamide moiety, Impurity B is its methyl ester analog.

The stereochemical complexity of Impurity B arises from the presence of two distinct chiral centers:

-

C1' (Benzylic Carbon): The carbon bearing the hydroxyl group on the ethyl chain attached to the benzoate ring.

-

C1'' (Aliphatic Carbon): The carbon bearing the methyl group on the propyl chain attached to the secondary amine.

Because the molecule possesses two asymmetric carbons, it exists as a mixture of four distinct stereoisomers: (1'R, 1''R), (1'S, 1''S), (1'R, 1''S), and (1'S, 1''R). During standard synthesis, these isomers are generated as two racemic pairs of diastereomers. Understanding the physical relationship between these isomers is the foundational step in developing a robust analytical separation strategy.

Caption: Stereochemical relationship of Labetalol Impurity B isomers.

Thermodynamic Basis of Chromatographic Resolution

The separation of Labetalol Impurity B requires a two-tiered thermodynamic approach due to the differing physical properties of diastereomers versus enantiomers.

Achiral Resolution of Diastereomers

Diastereomeric pairs—such as the (R,R)/(S,S) racemate versus the (R,S)/(S,R) racemate—exhibit different spatial distances between their bulky phenyl rings and polar hydroxyl groups. This structural variance alters their overall dipole moments and the hydrophobic surface area exposed to the stationary phase. Consequently, conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column will successfully resolve the mixture into two distinct peaks.

Chiral Resolution of Enantiomers

Enantiomers within a diastereomeric pair possess identical scalar properties (e.g., dipole moment, hydrophobicity) and cannot be separated in an achiral environment. To resolve all four stereoisomers, a Chiral Stationary Phase (CSP) is mandatory. Macrocyclic glycopeptides (such as Vancomycin or Eremomycin) are highly effective for beta-blocker analogs[3].

The causality behind this separation lies in the formation of transient diastereomeric complexes . As the enantiomers pass through the CSP, they interact via hydrogen bonding, π−π interactions, and steric inclusion. The slight difference in the Gibbs free energy ( ΔΔG ) of these transient complexes dictates the separation factor ( α ), allowing the four isomers to elute sequentially[4].

Caption: Thermodynamic mechanism of chiral recognition on a macrocyclic stationary phase.

Self-Validating Analytical Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It employs an automated logic gate based on System Suitability Testing (SST) parameters to prevent the acquisition of compromised data.

Step-by-Step Execution and Causality

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of Labetalol Impurity B reference standard in 1.0 mL of Methanol.

-

Causality: Methanol is chosen as the diluent because it matches the primary solvent of the Polar Organic Mode (POM) mobile phase, preventing solvent-mismatch peak distortion (fronting/tailing) during injection.

Step 2: Mobile Phase Preparation (Polar Organic Mode)

-

Action: Prepare a mixture of Methanol / Acetic Acid / Triethylamine (TEA) in a 100:0.1:0.1 (v/v/v) ratio. Degas via ultrasonication.

-

Causality: POM is critical here. The exclusion of water maximizes the ionic interactions and hydrogen bonding between the analyte's secondary amine/hydroxyl groups and the CSP's chiral cavities. Acetic acid and TEA act as competing ions to modulate retention and sharpen peak shape[3].

Step 3: Chromatographic Equilibration

-

Action: Purge the Chirobiotic V column (250 x 4.6 mm, 5 µm) at 1.0 mL/min until the baseline is stable (approx. 30 column volumes).

Step 4: System Suitability Test (SST) & Auto-Validation Gate

-

Action: Inject 10 µL of the standard mixture. The Chromatography Data System (CDS) must be programmed to calculate the resolution ( Rs ) between the first two eluting enantiomeric peaks.

-

Validation Logic:

-

If Rs≥1.5 and Tailing Factor ( Tf ) ≤1.5 : The system is validated. Proceed automatically to unknown sample analysis.

-

If Rs<1.5 : The system halts. Causality: A failure here indicates insufficient hydrogen bonding modulation. The protocol mandates discarding the mobile phase and remaking it with a rigorously verified 1:1 molar ratio of Acetic Acid to TEA to restore the ionic balance.

-

Step 5: Data Acquisition

-

Action: Monitor elution via UV detection at 230 nm. Integrate the four distinct peaks corresponding to the stereoisomers.

Caption: Self-validating analytical workflow for stereoisomer quantitation.

Quantitative Data Synthesis

The following tables summarize the structural relationships and the expected quantitative chromatographic parameters required to validate the separation of Labetalol Impurity B.

Table 1: Stereoisomeric Configuration of Labetalol Impurity B

| Isomer Designation | C1' Configuration | C1'' Configuration | Relationship to (1'R, 1''R) | Chromatographic Behavior (Achiral C18) |

| Isomer 1 | R | R | Identity | Co-elutes with (S,S) |

| Isomer 2 | S | S | Enantiomer | Co-elutes with (R,R) |

| Isomer 3 | R | S | Diastereomer | Co-elutes with (S,R) |

| Isomer 4 | S | R | Diastereomer | Co-elutes with (R,S) |

Table 2: Optimized Chromatographic Parameters

| Parameter | Achiral Phase (Diastereomer Check) | Chiral Phase (Enantiomer Resolution) |

| Column | C18 (250 x 4.6 mm, 5 µm) | Chirobiotic V (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / 0.1M Ammonium Acetate | Methanol / Acetic Acid / TEA (100:0.1:0.1) |

| Elution Mode | Isocratic (40:60 v/v) | Polar Organic Mode (POM) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 230 nm | UV at 230 nm |

Table 3: System Suitability and Retention Data (Theoretical Benchmarks)

| Peak Identity | Approx. Retention Time (min) | Resolution ( Rs ) | Tailing Factor ( Tf ) |

| (R,S) / (S,R) Pair | 8.5 (Achiral) | N/A | < 1.2 |

| (R,R) / (S,S) Pair | 10.2 (Achiral) | > 2.0 | < 1.2 |

| Enantiomer 1 | 11.5 (Chiral) | N/A | < 1.5 |

| Enantiomer 2 | 12.3 (Chiral) | > 1.5 | < 1.5 |

| Enantiomer 3 | 16.6 (Chiral) | > 2.0 | < 1.5 |

| Enantiomer 4 | 19.4 (Chiral) | > 1.5 | < 1.5 |

(Note: Chiral retention times are adapted from established macrocyclic glycopeptide resolution profiles for labetalol analogs[4].)

Sources

In Silico Toxicity Prediction for Labetalol Impurity B HCl: A Mechanistic and Regulatory Workflow

Introduction: The Mechanistic Imperative of Impurity Profiling

In modern pharmaceutical development, impurity profiling is no longer a mere analytical exercise; it is a fundamental pillar of patient safety. The presence of trace DNA-reactive (mutagenic) impurities can pose significant carcinogenic risks even at microgram levels. As a Senior Application Scientist, I approach in silico toxicity prediction not as a black-box compliance checklist, but as a mechanistic puzzle.

This whitepaper provides an in-depth technical guide on executing a self-validating in silico toxicity prediction workflow for Labetalol Impurity B HCl , strictly adhering to the ICH M7 (R2) guidelines[1]. By synthesizing structural chemistry, computational toxicology, and regulatory science, we will decode the causality behind experimental choices and establish a robust control strategy.

Compound Profiling: Labetalol Impurity B HCl

Before deploying any computational model, one must thoroughly understand the physicochemical and structural nature of the target molecule. Feeding raw, uncurated structures into a (Q)SAR model is a primary cause of false predictions.

-

Chemical Name: Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate hydrochloride[].

-

CAS Number: 802620-01-5 (Free base) / 33778-93-7 (HCl mixture of diastereomers)[].

-

Key Structural Features:

-

A secondary aliphatic amine.

-

A secondary alcohol.

-

A phenolic ring substituted with a methyl ester.

-

An extended phenylpropyl aliphatic chain.

-

Causality in Preparation: Computational models (like Ames prediction tools) are typically trained on the neutral, free-base forms of molecules. Therefore, the hydrochloride salt must be computationally stripped, and the molecule neutralized to generate the canonical SMILES string CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)OC)O prior to in silico screening[].

Regulatory Framework: The Dual (Q)SAR Mandate

The ICH M7 (R2) guideline has transformed how we evaluate impurity safety[1]. Instead of synthesizing and testing every impurity in vitro (e.g., via the Ames test), the framework mandates a dual in silico approach for compounds lacking empirical mutagenicity data[3].

Why two models?

-

Expert Rule-Based Systems (e.g., Derek Nexus): Rely on human-derived toxicophores and structural alerts. They offer high interpretability and mechanistic reasoning[4].

-

Statistical Machine Learning Systems (e.g., Sarah Nexus): Utilize mathematical algorithms to find hidden patterns in large datasets, capturing subtle toxicological drivers that human experts might miss[4].

Using both ensures orthogonal validation. If both models agree, the prediction is highly confident. If they conflict, an expert review is triggered.

Self-Validating Experimental Protocol: In Silico Workflow

To ensure scientific integrity and reproducibility, the following step-by-step methodology must be executed. This protocol is designed as a self-validating system, meaning each step contains internal checks to prevent error propagation.

Step 1: Molecular Curation and Input Generation

-

Obtain the exact 2D structure of Labetalol Impurity B.

-

Remove the HCl counterion to isolate the active pharmaceutical ingredient (API) impurity fragment.

-

Generate a canonical SMILES string and a 3D SDF file.

-

Validation Check: Cross-reference the generated SMILES with PubChem (CID 129318560) to ensure structural fidelity[5].

Step 2: Expert Rule-Based Screening

-

Input the curated SMILES into an expert system (e.g., Derek Nexus).

-

Select the endpoint: Bacterial Mutagenicity (Ames test) .

-

Set the reasoning threshold to "Plausible" or higher.

-

Validation Check: Review the triggered alerts. Ensure the model's applicability domain covers the functional groups present in Labetalol Impurity B.

Step 3: Statistical Machine Learning Screening

-

Input the curated SMILES into a statistical model (e.g., Sarah Nexus or Leadscope).

-

Execute the prediction and extract the probability score.

-

Validation Check: Analyze the training set nearest neighbors. If the nearest neighbors have a similarity score of < 0.6 (Tanimoto coefficient), flag the molecule as "Out of Domain" (OOD).

Step 4: Expert Review & Weight of Evidence (WoE)

-

Compare the outputs of Step 2 and Step 3.

-

If both are negative, classify as ICH M7 Class 5 (No structural alerts, treat as an ordinary impurity).

-

If positive or conflicting, conduct a mechanistic structural analysis (detailed in Section 5).

Step 5: Control Strategy Formulation

-

Calculate the Threshold of Toxicological Concern (TTC). For lifetime exposure, this is set at 1.5 µ g/day [4].

-

Determine the acceptable intake based on the maximum daily dose of Labetalol.

Visualizing the Workflow

The following diagram illustrates the logical flow of the ICH M7 (R2) compliant in silico toxicity prediction protocol.

Figure 1: ICH M7 (R2) Compliant In Silico Toxicity Prediction Workflow.

Mechanistic Causality: Decoding the Structural Alerts

When analyzing Labetalol Impurity B, we must look beyond binary "positive/negative" outputs and understand the chemical reactivity that drives toxicity.

1. The Secondary Amine and Nitrosamine Risk: While secondary amines are not direct-acting electrophiles (and thus do not trigger standard Ames mutagenicity alerts), they are well-documented precursors to nitrosamines[3]. If Labetalol Impurity B is exposed to nitrosating agents (e.g., sodium nitrite in acidic conditions) during the synthetic route, it can form N-nitroso labetalol impurity B. This requires a separate risk assessment under the EMA/FDA nitrosamine guidelines, distinct from the baseline ICH M7 Ames prediction.

2. The Methyl Ester Moiety: Novice analysts sometimes flag esters as potential alkylating agents. However, mechanistic causality dictates that a methyl ester attached to an aromatic ring (salicylic acid derivative) is highly stable due to resonance. It does not act as a direct SN2 alkylating agent against DNA bases (unlike methyl methanesulfonate). Therefore, the expert rule-based system will correctly suppress this as a false alert.

3. The Phenolic Ring: Phenols can undergo metabolic activation via Cytochrome P450 enzymes to form reactive quinone imines, which are associated with hepatotoxicity. However, for bacterial mutagenicity (Ames), substituted phenols generally do not intercalate DNA or cause point mutations.

Quantitative Data Presentation

The following table summarizes the synthesized in silico data, consolidating probabilities and mechanistic rationales into a clear, comparative format.

| Toxicological Endpoint | In Silico Methodology | Prediction / Score | Mechanistic Rationale |

| Bacterial Mutagenicity | Expert Rule-Based | Negative | Absence of direct-acting electrophiles or DNA intercalators. |

| Bacterial Mutagenicity | Statistical ML | Negative (92% Confidence) | Nearest neighbors in the training set (salicylic acid derivatives) are Ames-negative. |

| Nitrosamine Potential | Pathway Analysis | High Risk (Precursor) | Secondary amine is highly susceptible to nitrosation if nitrites are present in the synthesis. |

| Hepatotoxicity | DILIst Database | Equivocal | Potential for minor CYP450-mediated oxidative stress, but mitigated by rapid Phase II glucuronidation. |

| Cardiotoxicity (hERG) | Pharmacophore Docking | Negative | Steric bulk of the phenylpropyl chain prevents high-affinity binding to the hERG potassium channel pore. |

Control Strategy and Acceptable Intake Limits

Because Labetalol Impurity B is classified as an ICH M7 Class 5 impurity (non-mutagenic), it does not require control at the ultra-low Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [4].

Instead, it is governed by the standard ICH Q3A/Q3B guidelines for ordinary impurities. The control strategy relies on:

-

Purge Factor Calculation: Demonstrating that downstream crystallization and washing steps effectively clear the impurity.

-

Specification Limits: Setting a routine analytical specification (typically NMT 0.15% depending on the maximum daily dose of Labetalol) validated via High-Performance Liquid Chromatography (HPLC).

By applying this rigorous, causality-driven in silico workflow, pharmaceutical scientists can ensure regulatory compliance, optimize synthetic routes, and ultimately guarantee the safety profiles of life-saving therapeutics.

References

- FDA. "M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk." U.S.

- ACS Publications. "In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances." ACS Omega, Jan 2026.

- IntuitionLabs. "ICH M7: A Guide to Mutagenic Impurity Assessment Software." IntuitionLabs, Feb 2026.

- PubChem. "5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylic acid methyl ester hydrochloride.

- BOC Sciences. "CAS 802620-01-5 (Labetalol-1-carboxylic Acid Methyl Ester).

Sources

lc-ms/ms protocol for labetalol impurity b diastereomers detection

The Solution: This protocol employs a macrocyclic antibiotic chiral stationary phase (CSP), specifically a Vancomycin-based column (e.g., Chirobiotic V). The chiral selector provides multi-modal interactions—hydrogen bonding, π

π14Experimental Workflow

End-to-end analytical workflow for Impurity B diastereomer quantitation.

Step 1: Sample and Standard Preparation

Causality Check: To ensure a self-validating system, isotopic dilution is mandatory. We utilize a deuterated internal standard (IS) to correct for matrix effects, extraction losses, and ionization suppression during ESI.

-

Stock Solutions: Prepare a 1.0 mg/mL stock solution of Labetalol Impurity B reference standard in 100% LC-MS grade Methanol.

-

Calibration Curve: Dilute the stock solution with the mobile phase to create a calibration curve ranging from 1 ng/mL to 500 ng/mL.

-

Internal Standard Spiking: Spike Labetalol-d3 (IS) to a final concentration of 50 ng/mL in all calibration standards and unknown samples.

-

Matrix Extraction: If analyzing Impurity B in complex biological or formulated matrices, perform a Liquid-Liquid Extraction (LLE). Adjust the sample to pH 9.5 to neutralize the secondary amine, then extract with methyl tert-butyl ether (MTBE)[1]. Evaporate the organic layer under nitrogen and reconstitute in the mobile phase.

Step 2: Chiral Liquid Chromatography (LC) Conditions

Baseline resolution of the diastereomers is achieved using a Polar Ionic Mode (PIM) gradient. The ratio of acid to base in the mobile phase is critical; it controls the ionization state of both the analyte and the stationary phase, optimizing chiral recognition.

Table 1: Isocratic LC Parameters

| Parameter | Setting / Value | Rationale |

| Column | Chirobiotic V (250 × 4.6 mm, 5 µm) | Macrocyclic glycopeptide enables stereo-recognition. |

| Mobile Phase | MeOH / Acetic Acid / DEA (100:0.1:0.1) | PIM optimizes hydrogen bonding and steric interactions. |

| Flow Rate | 1.0 mL/min (1:4 post-column split) | Prevents MS source flooding; optimizes desolvation. |

| Injection Vol | 10 µL | Balances trace sensitivity with optimal peak shape. |

| Temperature | 25°C | Stabilizes column thermodynamics for reproducible tR . |

Step 3: Mass Spectrometry (MS/MS) Parameters

Because Impurity B substitutes the primary amide of labetalol with a methyl ester, the precursor ion shifts by +15 Da (from m/z 329.2 to 344.2). However, the alkylamine side chain remains identical, yielding similar product ions upon collision-induced dissociation.

Table 2: Optimized MRM Transitions (ESI+ Mode)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Purpose |

| Impurity B | 344.2 | 190.1 | 30 | 25 | Quantifier |

| Impurity B | 344.2 | 134.1 | 30 | 35 | Qualifier |

| Labetalol-d3 | 332.2 | 165.1 | 30 | 22 | Internal Standard |

Source Parameters: Source Temperature: 450°C; Capillary Voltage: 4.5 kV; Desolvation Gas Flow: 800 L/hr.

Chromatographic resolution and targeted MS/MS detection of diastereomers.

System Suitability and Validation (Self-Validating Criteria)

To guarantee the trustworthiness of the analytical run, the system must pass the following self-validating criteria prior to sample analysis:

-

Chromatographic Resolution ( Rs ): The resolution between Diastereomer 1 and Diastereomer 2 must be ≥1.5 . If Rs<1.5 , micro-adjust the Acetic Acid to Diethylamine (DEA) ratio in the mobile phase to alter the ionic interaction strength.

-

Signal-to-Noise (S/N): The Lower Limit of Quantitation (LLOQ) must exhibit an S/N ≥10:1 for both diastereomeric peaks.

-

Ion Ratio Stability: The ratio of the quantifier transition (344.2 → 190.1) to the qualifier transition (344.2 → 134.1) must remain within ±20% of the reference standard across all samples. This ensures peak purity and confirms the absence of co-eluting isobaric interferences in the matrix.

References

-

Stereoselective analysis of labetalol in human plasma by LC-MS/MS: application to pharmacokinetics. PubMed / Wiley-Liss, Inc. Available at:[Link]

-

Labetalol EP Impurity B; Labetalol 1-Carboxylic Acid Methyl Ester. DR. JCR BIOSCIENCES. Available at: [Link]

-

Labetalol Chromatographic Analysis and MS Compatibility. SIELC Technologies. Available at: [Link]

Application Note: Isolation and Purification Techniques for Labetalol Impurity B

Target Audience: Analytical Chemists, Process Scientists, and Drug Development Professionals Matrix: Labetalol Hydrochloride Active Pharmaceutical Ingredient (API) and Synthetic Intermediates Target Analyte: Labetalol Impurity B (Labetalol 1-Carboxylic Acid Methyl Ester; CAS: 802620-01-5)

Introduction and Mechanistic Causality

Labetalol hydrochloride is a highly selective postsynaptic α1 -adrenergic and non-selective β -adrenergic receptor antagonist widely utilized in the management of hypertension [1, 2]. During the synthesis and forced degradation studies of Labetalol, several related substances and impurities are generated.

Labetalol Impurity B (Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate) is a critical quality attribute (CQA) that must be monitored and controlled[3, 4].

Causality of Impurity B Formation

Impurity B is the methyl ester derivative of labetalol. Its formation is typically driven by Fischer esterification . During the synthetic process, if the carboxylic acid intermediate of labetalol is exposed to methanolic solvents under acidic conditions (often used during hydrochloride salt formation or extraction), the carboxylic acid group undergoes nucleophilic acyl substitution with methanol, yielding the methyl ester (Impurity B). Understanding this causality is essential; to minimize its formation during purification, alcoholic solvents must be strictly controlled or replaced with aprotic alternatives during acidic workups.

Figure 1: Mechanistic formation pathway of Labetalol Impurity B via Fischer esterification.

Analytical Profiling: System Suitability and Detection

Before preparative isolation, a robust analytical method is required to map the chromatographic profile. Labetalol contains a secondary amine, which is highly prone to peak tailing due to secondary interactions with residual silanols on standard silica-based stationary phases.

To counteract this, the European Pharmacopoeia (Ph. Eur. Monograph 0923) and modern stability-indicating methods recommend using end-capped, high-performance columns (e.g., Zorbax Eclipse Plus C18 or Gemini NX-C18) combined with an acidic modifier like 0.1% Trifluoroacetic acid (TFA) [1, 5, 6]. TFA acts as an ion-pairing agent, protonating the amine and masking free silanols, thereby ensuring sharp, symmetrical peaks.

Table 1: Analytical HPLC Gradient Conditions

Column: Gemini NX-C18 (150 x 4.6 mm, 3 µm) or equivalent. Mobile Phase A: 0.1% TFA in Water | Mobile Phase B: 0.1% TFA in Acetonitrile:Methanol (1:1 v/v).

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Flow Rate (mL/min) |

| 0.0 | 80 | 20 | 1.0 |

| 5.0 | 80 | 20 | 1.0 |

| 25.0 | 20 | 80 | 1.0 |

| 30.0 | 20 | 80 | 1.0 |

| 31.0 | 80 | 20 | 1.0 |

Detection: UV at 230 nm. Impurity B typically elutes with a relative retention time (RRT) of ~1.45 relative to the Labetalol main peak.

Isolation and Purification Strategy

Isolating Impurity B from a crude API matrix requires a multi-dimensional approach to handle the high concentration of the active ingredient and the structural similarity of the impurity.

Figure 2: Multi-step isolation workflow for Labetalol Impurity B.

Step-by-Step Protocol: Self-Validating Purification System

Phase 1: Enrichment via Flash Chromatography

Causality: Normal-phase flash chromatography exploits the polarity difference between the carboxylic acid/amide groups of the API and the methyl ester of Impurity B. The ester is less polar and will elute earlier, allowing for bulk removal of the API.

-

Column Preparation: Equilibrate a 120 g spherical silica flash column with Dichloromethane (DCM).

-

Sample Loading: Dissolve 5 g of crude Labetalol (enriched with impurities via forced methanolic degradation) in a minimal volume of DCM with 1% Triethylamine (TEA) to maintain the free base form. Load onto the column.

-

Elution: Run a step gradient from 100% DCM to 90:10 DCM:Ethanol over 10 column volumes (CV). Note: Ethanol is used instead of Methanol to prevent further transesterification artifacts.

-

Fraction Collection: Collect 50 mL fractions. Screen fractions using TLC (Mobile phase: DCM:EtOH:TEA 85:10:5). Pool fractions containing the higher Rf spot corresponding to Impurity B.

-

Concentration: Evaporate the pooled fractions under reduced pressure at 35°C to yield an enriched oil.

Phase 2: High-Resolution Preparative RP-HPLC

Causality: Reversed-phase preparative HPLC provides the theoretical plates necessary to separate Impurity B from closely eluting diastereomers and other esterified degradants.

-

System Suitability Test (SST): Inject a 10 µL analytical standard mix of Labetalol and Impurity B. Verify that the resolution ( Rs ) between the API and Impurity B is ≥3.0 . If Rs<3.0 , do not proceed; adjust the gradient slope.

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

-

Mobile Phase:

-

Buffer A: 0.1% TFA in Milli-Q Water.

-

Buffer B: Acetonitrile.

-

-

Gradient: 30% B to 70% B over 40 minutes. Flow rate: 20 mL/min. Detection: 230 nm.

-

Injection: Dissolve the enriched oil from Phase 1 in 5 mL of Initial Mobile Phase. Inject via a preparative loop.

-

Collection: Trigger fraction collection by threshold (UV > 50 mAU). Impurity B will elute as a distinct peak separated from the residual labetalol tail.

Phase 3: Desalting and Lyophilization

Causality: The preparative fractions contain TFA, which forms a salt with the secondary amine of Impurity B. To obtain the pure free base or a controlled hydrochloride salt, ion exchange and lyophilization are required.

-

Neutralization: Adjust the pH of the pooled preparative fractions to pH 8.0 using 0.1 M Ammonium Bicarbonate.

-

Extraction: Extract the neutralized aqueous phase three times with Ethyl Acetate. The un-ionized Impurity B partitions into the organic layer.

-

Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate to dryness.

-

Lyophilization: Re-dissolve the residue in 20% aqueous Acetonitrile, freeze at -80°C, and lyophilize for 48 hours to yield Labetalol Impurity B as a white to off-white powder.

Quantitative Recovery and Purity Metrics

The efficiency of the self-validating purification system is tracked at each stage. The table below represents typical yields starting from a 5 g crude batch containing approximately 2% Impurity B (100 mg theoretical).

Table 2: Purification Yield and Purity Summary

| Purification Stage | Mass Recovered (mg) | Impurity B Purity (HPLC Area %) | Step Recovery (%) |

| Crude Starting Mat. | 5000.0 | 2.1% | N/A |

| Post-Flash Enriched | 450.0 | 18.5% | ~83% |

| Post-Prep HPLC | 85.2 | 99.1% | ~95% |

| Final Lyophilized | 78.5 | 99.4% | ~92% |

| Overall Yield | 78.5 | -- | ~78.5% |

The final purity of >99% meets the stringent criteria required for use as a European Pharmacopoeia (EP) or USP Certified Reference Material (CRM) [4, 7].

References

-

SciSpace / Asian Journal of Pharmaceutical and Clinical Research. Stability indicating reverse phase high-performance liquid chromatographic method for simultaneous estimation of labetalol and its degradation products in tablet dosage forms. Available at:[Link]

-

Chinese Journal of Modern Applied Pharmacy. Determination of Content and Related Substances of Labetalol Hydrochloride by HPLC. Available at:[Link]

-

Dr. JCR Biosciences. Labetalol EP Impurity B; Labetalol 1-Carboxylic Acid Methyl Ester (CAS: 802620-01-5). Available at:[Link]

-

Phenomenex. Labetalol Hydrochloride Assay & Related Substances (Ph. Eur. Monograph 0923). Available at:[Link]

-

Pharmaceuticals and Medical Devices Agency (PMDA). Japanese Pharmacopoeia (JP) Official Monographs: Labetalol Hydrochloride. Available at:[Link]

Preparation and Validation of Labetalol Impurity B HCl Reference Standard Solutions for HPLC Analysis

Introduction & Scientific Context

Labetalol hydrochloride is a dual alpha- and beta-adrenergic receptor blocker widely prescribed for the management of hypertension. During the synthesis and shelf-life of the active pharmaceutical ingredient (API), various related substances and degradation products can form. Regulatory bodies, including the USP and EP, mandate the strict control of these impurities to ensure patient safety and drug efficacy[1].

Among these, Labetalol Impurity B (chemically identified as Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate) is a critical synthetic byproduct and degradation marker[2]. In analytical laboratories, the hydrochloride (HCl) salt of this impurity is universally preferred as a reference standard. The causality behind this choice is rooted in physicochemical behavior: the free base of Impurity B exhibits poor solubility in the highly polar, acidic aqueous mobile phases required for the reverse-phase HPLC analysis of basic drugs. Utilizing the HCl salt ensures rapid, complete dissolution and prevents the formation of micro-particulates that could cause erratic peak areas or damage the HPLC column[2].

Physicochemical Properties & Causal Handling Strategies

Understanding the physicochemical properties of Labetalol Impurity B HCl is essential for designing a self-validating preparation protocol. The presence of the secondary amine and the ester linkage dictates the handling conditions: the ester is susceptible to hydrolysis at extreme pH levels or elevated temperatures, while the amine requires an acidic environment to remain protonated, preventing secondary interactions with residual silanols on the stationary phase[].

Table 1: Physicochemical Profile of Labetalol Impurity B HCl

| Property | Specification / Value | Analytical Implication |

| Chemical Name | Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate hydrochloride | Contains an ester group susceptible to thermal/hydrolytic degradation. |

| Molecular Formula | C₂₀H₂₆ClNO₄ | Requires precise mass correction if the free base equivalent is targeted. |

| Molecular Weight | ~379.88 g/mol (Salt) / 343.42 g/mol (Base) | Weighing calculations must account for the HCl salt multiplier. |

| pKa (Predicted) | ~9.81[4] | Mobile phase must be buffered (e.g., pH 2.0-3.0) to ensure full protonation. |

| Storage Condition | -20°C to 2-8°C, desiccated[] | Must be equilibrated to room temperature before opening to prevent condensation. |

Experimental Protocol: Reference Standard Preparation

The following step-by-step methodology is designed to create a self-validating system. Every volumetric transfer and dissolution step is optimized to prevent solvent mismatch (which causes peak fronting) and thermal degradation.

Diluent Selection

Causality: The diluent must closely match the initial conditions of the HPLC gradient to prevent solvent shock at the column head. For Labetalol USP monographs, a mixture of 0.1% Phosphoric Acid in water and Acetonitrile is standard[5].

-

Recommended Diluent: Mobile Phase A (0.1% Phosphoric Acid in Water) or a 50:50 mixture of Mobile Phase A and Methanol/Acetonitrile, depending on specific monograph requirements[5].

Step-by-Step Preparation Methodology

Step 1: Equilibration and Weighing

-

Remove the Labetalol Impurity B HCl reference standard vial from cold storage (-20°C) and allow it to equilibrate to ambient temperature in a desiccator for at least 30 minutes. Reasoning: Prevents atmospheric moisture condensation, which would negatively skew the mass measurement.

-

Using a calibrated micro-analytical balance, accurately weigh 10.0 mg of Labetalol Impurity B HCl into a static-free weighing boat.

Step 2: Stock Solution Preparation (1.0 mg/mL)

-

Quantitatively transfer the weighed standard into a 10-mL Class A volumetric flask.

-

Add approximately 6 mL of the selected Diluent.

-

Sonicate the flask for 5–10 minutes. Critical Control: Maintain the ultrasonic bath temperature at ≤ 25°C using ice packs if necessary. Reasoning: Elevated temperatures during sonication can accelerate the hydrolysis of the methyl ester linkage in Impurity B.

-

Allow the solution to return to room temperature, then dilute to the mark with Diluent and invert 10 times to mix thoroughly.

Step 3: Working Standard Solution Preparation (e.g., 5.0 µg/mL)

-

Pipette 0.5 mL of the Stock Solution into a 100-mL Class A volumetric flask.

-

Dilute to volume with Diluent and mix well. This yields a 5.0 µg/mL working solution, which typically corresponds to a 0.5% impurity specification limit relative to a 1.0 mg/mL API test concentration[6].

Analytical Workflow & System Suitability

To ensure the trustworthiness of the prepared standard, it must be subjected to System Suitability Testing (SST) using a validated HPLC-UV method. The workflow below illustrates the logical progression from standard preparation to analytical validation.

Workflow detailing the preparation and self-validating system suitability testing of Labetalol Impurity B.

Validation & Trustworthiness (Self-Validating Systems)

A protocol is only as reliable as its internal controls. To verify that the Labetalol Impurity B HCl reference standard solution was prepared correctly and hasn't degraded, the following System Suitability criteria must be met during the HPLC run:

-

Resolution (Rs): Inject a resolution mixture containing both Labetalol Hydrochloride RS and Labetalol Impurity B HCl RS. The USP monograph requires a resolution of Not Less Than (NLT) 1.5 between the API and adjacent impurity peaks[5]. If Rs < 1.5, it indicates potential column degradation or an error in mobile phase pH, which fails to keep the amine fully protonated.

-

Injection Precision (%RSD): Perform six replicate injections of the Working Standard Solution. The Relative Standard Deviation of the peak areas must be ≤ 5.0%[5]. A higher %RSD suggests issues with the autosampler, incomplete dissolution of the standard, or active degradation in the diluent.

-

Signal-to-Noise Ratio (S/N): For sensitivity solutions (often prepared at the reporting threshold, e.g., 0.05%), the S/N ratio must be NLT 10[5]. This ensures that the baseline noise will not interfere with the accurate integration and quantification of the impurity.

By strictly adhering to these self-validating metrics, analytical scientists can definitively prove the integrity of their reference standard solutions prior to testing active pharmaceutical batches.

References

-

Separation of Labetalol Hydrochloride and its Organic Impurities per USP Monograph. Phenomenex Application Notes. Available at:[Link]

-

Labetalol Hydrochloride USP 2025 Monograph. TrungTamThuoc. Available at:[Link]

-

Reporting Threshold in USP-NF Monographs: Proposed Policy Change. US Pharmacopeia (USP-NF). Available at:[Link]

-

5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylic acid methyl ester hydrochloride (CID 129318560). PubChem, National Library of Medicine. Available at:[Link]

Sources

- 1. uspnf.com [uspnf.com]

- 2. 5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylic acid methyl ester hydrochloride | C20H26ClNO4 | CID 129318560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 6. trungtamthuoc.com [trungtamthuoc.com]

Comprehensive Application Note: NMR Structural Elucidation of Labetalol Impurity B Hydrochloride

Scientific Rationale & Context

Labetalol hydrochloride is a potent dual α

- and β -adrenergic receptor antagonist utilized globally in the clinical management of severe hypertension[1]. During the synthesis, formulation, and subsequent shelf-life of the Active Pharmaceutical Ingredient (API), various related substances can emerge. Regulatory frameworks (such as ICH Q3A/Q3B) mandate the rigorous identification and structural elucidation of these impurities to ensure toxicological safety and batch-to-batch consistency.

Labetalol Impurity B (Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate) is a critical synthetic byproduct[]. It differs structurally from the parent API by the presence of a methyl ester moiety at the C1 position of the aromatic ring, replacing the primary benzamide group. This application note establishes a robust, self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously elucidate the structure of Labetalol Impurity B as its hydrochloride salt.

Structural Architecture

Understanding the molecular topography is an essential prerequisite before spectral acquisition.

-

Chemical Formula: C20H25NO4 • HCl

-

Molecular Weight: 379.88 g/mol

-

Stereochemistry: The molecule contains two chiral centers (the carbon bearing the aliphatic -OH and the carbon of the methyl group on the propyl chain). Consequently, it exists as a mixture of four stereoisomers (two diastereomeric pairs). This stereochemical complexity manifests in the NMR spectra as signal splitting or peak broadening for specific aliphatic protons[3].

Methodological Framework: A Self-Validating Protocol

To ensure high-fidelity data, the experimental design incorporates internal causality checks. Every parameter is selected to maximize the visibility of diagnostic structural markers and to ensure the protocol acts as a self-validating system.

Sample Preparation Strategy

Causality of Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is explicitly chosen over CD3OD or CDCl3. The high dielectric constant of DMSO ensures complete solvation of the polar hydrochloride salt. More importantly, DMSO-d6 is an aprotic solvent; it does not undergo rapid deuterium exchange with the analyte's labile protons. This allows the critical observation of the phenolic -OH, aliphatic -OH, and the broad amine hydrochloride (-NH2+-) signals, which are absolute prerequisites for confirming the salt state of the impurity[3].

Step-by-Step Procedure:

-

Weighing: Accurately weigh 15.0 mg (± 0.5 mg) of Labetalol Impurity B HCl reference standard.

-

Dissolution: Add 0.6 mL of anhydrous DMSO-d6 (isotopic purity ≥ 99.9%) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard.

-

Homogenization: Vortex the mixture for 60 seconds until optical clarity is achieved.

-

Transfer: Transfer the solution into a high-precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume region.

Acquisition Parameters

System Suitability: The spectrometer temperature must be actively stabilized to prevent thermal drift, which can cause artifactual line broadening and obscure fine J-couplings.

-

Instrument: 500 MHz NMR Spectrometer equipped with a 5 mm CryoProbe.

-

Temperature: 298 K (Equilibrate for 10 minutes prior to tuning and matching).

-

1H NMR: Pulse program: zg30; Number of scans (NS): 16; Relaxation delay (D1): 2.0 s; Spectral width: 15 ppm.

-

13C NMR: Pulse program: zgpg30 (proton-decoupled); NS: 1024; D1: 2.0 s.

-

2D NMR: Acquire COSY (homonuclear correlation), HSQC (one-bond heteronuclear correlation), and HMBC (long-range heteronuclear correlation) to build a self-validating connectivity map.

Data Processing

-

Apply a line broadening (LB) window function of 0.3 Hz for 1H and 1.0 Hz for 13C to optimize the signal-to-noise ratio without sacrificing critical resolution.

-

Perform Fourier Transform (FT).

-

Execute manual zero-order and first-order phase correction to ensure pure absorption lineshapes.

-

Calibrate the chemical shift axis by setting the internal TMS singlet to exactly 0.00 ppm.

Analytical Workflow Visualization

Figure 1: Systematic NMR workflow for the structural elucidation of Labetalol Impurity B HCl.

Data Synthesis & Quantitative Assignments

The structural elucidation relies on the integration of 1D and 2D data. The presence of the methyl ester is confirmed by a sharp 3H singlet at 3.88 ppm in the 1H NMR and a corresponding 13C signal at 52.5 ppm[].

Table 1: Comprehensive 1H and 13C NMR Assignments for Labetalol Impurity B HCl (in DMSO-d6)

| Position / Moiety | 1H Chemical Shift (ppm) | Multiplicity & J (Hz) | 13C Chemical Shift (ppm) | Key HMBC Correlations (1H → 13C) |

| C1 (Ar-C-Ester) | - | - | 112.0 | - |

| C2 (Ar-C-OH) | 10.45 (OH) | s, 1H (exchangeable) | 160.5 | C1, C2, C3 |

| C3 (Ar-CH) | 6.95 | d, J = 8.5, 1H | 117.5 | C1, C5 |

| C4 (Ar-CH) | 7.48 | dd, J = 8.5, 2.0, 1H | 134.2 | C2, C6 |

| C5 (Ar-C-Alkyl) | - | - | 132.0 | - |

| C6 (Ar-CH) | 7.82 | d, J = 2.0, 1H | 128.5 | C2, C4, C7 (C=O) |

| C7 (C=O Ester) | - | - | 169.5 | - |

| C8 (-OCH3) | 3.88 | s, 3H | 52.5 | C7 (C=O) |

| C9 (-CH-OH) | 4.95 (CH), 6.15 (OH) | m, 1H / d, J = 4.0, 1H | 68.5 | C4, C6, C10 |

| C10 (-CH2-NH) | 3.15 | m, 2H | 54.2 | C9, C11 |

| C11 (-NH-CH-) | 3.25 | m, 1H | 53.8 | C10, C12, C13 |

| C12 (-CH3) | 1.32 | d, J = 6.5, 3H* | 15.5 | C11, C13 |

| C13 (-CH2-) | 1.80, 2.15 | m, 1H / m, 1H | 35.2 | C11, C14 |

| C14 (-CH2-Ph) | 2.65 | m, 2H | 31.8 | C13, C15 |

| C15-C20 (Ph) | 7.20 – 7.35 | m, 5H | 141.5, 128.4, 126.0 | C13, C14 |

| -NH2+ (Salt) | 8.60, 9.20 | br s, 1H / br s, 1H | - | - |

*Note: Due to the presence of diastereomers, the methyl doublet at 1.32 ppm may appear as overlapping doublets or an apparent triplet[3].

Mechanistic Interpretation & Causality in Elucidation

Differentiating Impurity B from the API

The fundamental diagnostic difference between Labetalol API and Impurity B lies in the C1 substituent. In the API, the primary benzamide yields two distinct, broad 1H signals around 7.4 ppm and 7.9 ppm corresponding to the -CONH2 protons[3]. In Impurity B, these signals are completely absent. Instead, the self-validating HMBC experiment provides definitive proof of the impurity's structure: the strong long-range coupling between the methoxy protons ( δ H 3.88) and the ester carbonyl carbon ( δ C 169.5) unequivocally confirms the transesterification/esterification degradation pathway[].

Validation of the Hydrochloride Salt Form

The choice of an aprotic solvent (DMSO-d6) is mechanistically critical for salt verification. The basic secondary amine in the aliphatic chain is protonated, forming an -NH2+- center. Because proton exchange is minimized in DMSO-d6, these two protons are observable as broad singlets at 8.60 ppm and 9.20 ppm. The significant downfield shift of the adjacent aliphatic protons (C10 and C11) compared to a free-base reference further validates the electron-withdrawing effect of the protonated amine center, confirming the integrity of the hydrochloride salt.

References

- BOC Sciences. "CAS 802620-01-5 (Labetalol-1-carboxylic Acid Methyl Ester)". BOC Sciences.

- Google Patents.

- Chemical Research in Toxicology - ACS Publications.

Sources

Application Note: Advanced Chiral Chromatographic Resolution of Labetalol Impurity B Diastereomers

Introduction & Scientific Rationale

In the pharmaceutical development of antihypertensive agents, controlling the stereochemical purity of active pharmaceutical ingredients (APIs) and their related impurities is a critical regulatory requirement. Labetalol, a mixed alpha/beta-adrenergic antagonist, possesses two chiral centers, resulting in a mixture of four stereoisomers.

Labetalol Impurity B (Chemical Name: Methyl 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoate, CAS: 802620-01-5)[1][2] is the methyl ester analog of labetalol. Because it retains the exact same two chiral centers as the parent drug—one at the secondary alcohol (C1) and one at the alkyl chain (C1')—Impurity B also exists as a mixture of four stereoisomers: two pairs of diastereomers, with each pair consisting of two enantiomers.

Separating these four isomers in a single chromatographic run is notoriously difficult. The distance between the two chiral centers prevents strong intramolecular rigidification, meaning the chiral stationary phase (CSP) must independently recognize subtle spatial differences at both sites. This application note outlines the causality-driven method development and self-validating protocols required to achieve baseline resolution of all four Labetalol Impurity B stereoisomers.

Stereochemical resolution pathway for Labetalol Impurity B.

Chromatographic Mechanisms & Column Selection

The structural shift from Labetalol (an amide) to Impurity B (an ester) fundamentally alters the molecule's hydrogen-bond donor capacity. The loss of the amide NH2 group increases the molecule's lipophilicity and alters its interaction dynamics with chiral selectors.

Protein-Based Chiral Stationary Phases (CSPs)

Historically, baseline separation of labetalol stereoisomers in biological matrices was achieved using an α1 -acid glycoprotein (AGP) stationary phase[3]. The AGP column operates in reversed-phase mode and contains highly complex chiral binding pockets with both hydrophobic and hydrogen-bonding sites. For Impurity B, adjusting the mobile phase pH to ~7.0 ensures the secondary amine is partially ionized, allowing it to interact with the acidic domains of the protein, while the lipophilic methyl ester and phenyl rings anchor into the hydrophobic pockets.

Polysaccharide-Based CSPs (Normal Phase)

Modern analytical laboratories typically favor derivatized polysaccharide columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) due to their higher loading capacity and robustness compared to protein columns. In Normal Phase (NP), chiral recognition is driven by dipole-dipole interactions, π−π stacking, and hydrogen bonding within the helical grooves of the amylose polymer.

Causality of Additives: Because Impurity B contains a highly basic secondary amine, it will strongly interact with unendcapped, acidic residual silanols on the silica support. This causes severe peak tailing or irreversible adsorption. Adding 0.1% Diethylamine (DEA) to the mobile phase competitively binds to and masks these silanols, ensuring sharp, symmetric peaks.

Workflow for Chiral Method Development of Labetalol Impurity B.

Quantitative Data & Parameter Comparison

The table below summarizes the optimized parameters and the mechanistic rationale for separating the diastereomeric pairs and their respective enantiomers.

| Parameter | Normal Phase (Polysaccharide) | Reversed Phase (Protein AGP) | Causality / Rationale |

| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | α1 -Acid Glycoprotein (AGP) | Amylose provides chiral cavities for H-bonding; AGP offers hydrophobic/ionic binding sites[3]. |

| Mobile Phase | Hexane / Isopropanol / DEA (80:20:0.1 v/v) | 10 mM Phosphate Buffer (pH 7.0) / Acetonitrile | NP relies on dipole interactions; RP relies on hydrophobic displacement and ionic binding. |

| Basic Additive | 0.1% Diethylamine (DEA) | None (pH controlled to 7.0) | DEA masks acidic silanols, preventing secondary amine tailing. |

| Temperature | 25°C (Strictly controlled) | 20°C | Chiral recognition is thermodynamically driven; lower temps often increase selectivity ( α ). |

| Expected Rs | >1.5 for all 4 peaks | >1.2 (Requires fine-tuning) | Polysaccharide phases generally offer higher peak capacity for molecules with multiple chiral centers. |

Self-Validating Experimental Protocol: Normal Phase LC

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Built-in system suitability tests (SST) act as physical checkpoints; failure at any checkpoint immediately flags an error in mobile phase preparation or column integrity.

Step 1: Mobile Phase Preparation & Equilibration

-

Volumetrically measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Isopropanol (IPA).

-

Add exactly 1.0 mL of Diethylamine (DEA) to the IPA before mixing with Hexane to ensure homogenous distribution.

-

Degas the mixture via ultrasonication for 10 minutes.

-

Purge the HPLC system and equilibrate the Amylose-based column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

-

Validation Check 1 (Baseline Stability): Monitor the UV detector at 230 nm. A stable baseline (drift <0.05 mAU/min) and stable backpressure validate complete column equilibration. Do not proceed if pressure fluctuates.

Step 2: System Suitability Testing (SST)

-

Prepare a 1.0 mg/mL solution of Labetalol Impurity B (racemic mixture of all 4 isomers) in Hexane/IPA (50:50 v/v). Note: Do not dissolve in 100% strong solvent (IPA) to avoid peak distortion.

-

Inject 10 µL of the SST solution.

-

Validation Check 2 (Resolution & Tailing): Calculate the Resolution ( Rs ) between all four adjacent peaks and the Tailing Factor ( Tf ) for the last eluting peak.

-

Pass Criteria: Rs≥1.5 and Tf≤1.5 .

-

Causality Correction: If Tf>1.5 , the DEA has likely evaporated or depleted; prepare fresh mobile phase. If Rs<1.5 between the middle diastereomers, decrease the IPA concentration to 15% to increase retention ( k′ ) and resolution.

-

Step 3: Sample Analysis & Bracketing

-

Inject the unknown API or impurity samples at 10 µL injection volumes.

-

Run the method for 45 minutes to ensure all strongly retained stereoisomers elute.

-

Validation Check 3 (Bracketing): Re-inject the SST standard every 10 sample injections. The retention time shift of the first eluting peak must be ≤2.0% . This validates that the chiral stationary phase is not degrading and that the DEA modifier is maintaining a constant masking effect on the silica support.

Alternative Modalities: Capillary Electrochromatography (CEC)

For laboratories equipped with Capillary Electrophoresis (CE) or CEC-MS, alternative methods utilizing cyclodextrins as chiral selectors have proven highly effective for beta-blockers with multiple chiral centers[4]. In CEC, the use of β -cyclodextrin combined with polymeric surfactants can resolve all four stereoisomers of labetalol analogs in under 30 minutes. The inclusion complexation is driven by the fit of the phenyl rings into the hydrophobic cyclodextrin cavity, while the chiral hydroxyl groups of the cyclodextrin interact with the secondary amine and hydroxyl groups of Impurity B.

References

-